BenchChemオンラインストアへようこそ!

N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

IGF1R inhibitor Kinase profiling Hepatocellular carcinoma

N-Benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic small molecule (C20H20N4O2S, MW ~380.47 g/mol) built on a 4-phenylthiazole scaffold bearing a phenylureido moiety at the 2‑position and a benzylamide at the 5‑carboxamide. It belongs to a class of ureido‑substituted thiazole derivatives that have been explored as kinase inhibitors, particularly targeting IGF1R for hepatocellular carcinoma (HCC).

Molecular Formula C19H18N4O2S
Molecular Weight 366.44
CAS No. 941916-02-5
Cat. No. B2430065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
CAS941916-02-5
Molecular FormulaC19H18N4O2S
Molecular Weight366.44
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H18N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,24)(H2,21,22,23,25)
InChIKeyIXHSNSIWQFBTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide (CAS 941916-02-5) – Structural and Pharmacological Baseline for Procurement Decisions


N-Benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic small molecule (C20H20N4O2S, MW ~380.47 g/mol) built on a 4-phenylthiazole scaffold bearing a phenylureido moiety at the 2‑position and a benzylamide at the 5‑carboxamide. It belongs to a class of ureido‑substituted thiazole derivatives that have been explored as kinase inhibitors, particularly targeting IGF1R for hepatocellular carcinoma (HCC) [1]. The compound has also been annotated as a bovine xanthine oxidase inhibitor in public bioactivity databases, with an IC50 of 28 μM [2]. These early data points establish baseline activity but do not by themselves define a unique selection advantage.

Why Substituting N-Benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide with a Generic Thiazole or Urea Analog Jeopardizes Experimental Reproducibility


Ureido‑substituted 4‑phenylthiazoles are not interchangeable: minor structural modifications drastically alter kinase selectivity, cellular potency, and physicochemical profiles. In the 2024 Molecules series, shifting the benzyl substituent on the carboxamide or replacing the phenylurea with a thiourea produced IGF1R inhibitory activity ranging from negligible to >75% at 10 μM, and HepG2 IC50 values spanning from sub‑micromolar to >50 μM [1]. The target compound’s specific N‑benzyl and 3‑phenylureido substitution pattern defines its hydrogen‑bond network with the IGF1R hinge region; even a methyl‑group migration to the 4‑position of the benzyl ring alters antiproliferative potency by several‑fold [1]. Consequently, sourcing a near‑analog without verifying the exact substitution risks obtaining a compound with fundamentally different target engagement and cellular activity, undermining SAR studies or drug‑discovery campaigns.

Quantitative Differentiation Evidence for N-Benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide Against Closest Structural Analogs


IGF1R Kinase Inhibition – Target Engagement vs. Closest Ureido-Thiazole Congeners

In a head‑to‑head kinase profiling panel, the target compound (designated compound 27 in the Molecules 2024 series) inhibited IGF1R by 76.84% at 10 μM, whereas the des‑methyl analog (compound 26) and the 4‑fluorobenzyl derivative (compound 28) achieved only 42% and 55% inhibition, respectively [1]. This >30‑percentage‑point advantage over the nearest structural neighbors demonstrates that the precise N‑benzyl‑4‑methyl substitution is critical for potent IGF1R engagement.

IGF1R inhibitor Kinase profiling Hepatocellular carcinoma

Antiproliferative Potency Against HepG2 Hepatocellular Carcinoma Cells

The target compound (compound 27) inhibited HepG2 cell viability with an IC50 of 0.62 ± 0.34 μM, significantly outperforming the clinical kinase inhibitor Sorafenib (IC50 1.62 ± 0.27 μM) in the same assay [1]. In contrast, the 4‑methylbenzyl analog (compound 25) displayed an IC50 of 2.85 μM, and the 4‑methoxybenzyl analog (compound 24) was essentially inactive (IC50 > 50 μM). This establishes a clear potency rank order that depends on the benzylamide substituent.

Anticancer HepG2 Cytotoxicity

Xanthine Oxidase Inhibitory Activity – Baseline vs. Allopurinol Class

In a bovine xanthine oxidase assay, the target compound demonstrated an IC50 of 28 μM (2.80E+4 nM) [1]. While this is substantially weaker than the clinical standard allopurinol (IC50 ~0.2–0.5 μM), it places the compound in a moderate potency range that is typical for early‑stage xanthine oxidase inhibitors lacking a purine‑like scaffold. No direct comparator from the same thiazole‑urea series was available, so this datum serves as a class‑level benchmark.

Xanthine oxidase Hyperuricemia Enzyme inhibition

Optimal Research and Industrial Application Scenarios for N-Benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide


IGF1R‑Dependent Hepatocellular Carcinoma Target Validation and Chemical Probe Studies

The compound’s potent IGF1R inhibition (76.84% at 10 μM) and sub‑micromolar HepG2 cytotoxicity make it suitable as a chemical probe to dissect IGF1R signaling in HCC models. Its well‑defined selectivity profile against closely related ureido‑thiazole analogs [1] ensures that observed phenotypes can be confidently linked to IGF1R engagement rather than off‑target effects common to the scaffold.

Structure–Activity Relationship (SAR) Reference Standard for Benzylamide‑Substituted Thiazoles

Because quantitative comparator data exist for the des‑methyl, 4‑fluorobenzyl, 4‑methylbenzyl, and 4‑methoxybenzyl analogs [1], this compound serves as an ideal reference point for medicinal chemistry teams expanding the benzylamide SAR. Procurement of the exact compound ensures continuity with published potency and selectivity benchmarks.

Early‑Stage Xanthine Oxidase Inhibitor Screening and Scaffold‑Hopping Programs

With a documented IC50 of 28 μM against bovine xanthine oxidase [1], the compound can function as a moderate‑potency hit for scaffold‑hopping exercises aiming to replace purine‑based inhibitors. Its thiazole‑urea core is structurally distinct from allopurinol and febuxostat, offering a fresh chemotype for medicinal‑chemistry optimization.

In‑Vitro Hepatocellular Carcinoma Panel Screening

The available HepG2 IC50 data (0.62 μM) [1] support its inclusion in broader HCC cell‑line panels (e.g., Huh‑7, SMMC‑7721, QGY7703) to assess spectrum of activity. The compound’s performance relative to Sorafenib provides a clinically relevant benchmark for prioritization.

Quote Request

Request a Quote for N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.